molecular formula C13H11N3 B1358681 3-Phenyl-1H-indazol-5-amine CAS No. 395099-05-5

3-Phenyl-1H-indazol-5-amine

Cat. No.: B1358681
CAS No.: 395099-05-5
M. Wt: 209.25 g/mol
InChI Key: MOBJHQPTGMYKCJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₁N₃ Molecular Weight: 209.25 g/mol Structure: The compound consists of an indazole core (a fused benzene and pyrazole ring) with a phenyl group at position 3 and an amino group at position 5 .

Preparation Methods

Synthetic Routes for 3-Phenyl-1H-indazol-5-amine

Reduction of 5-Nitro-3-phenyl-1H-indazole

One of the most direct and commonly reported methods involves the catalytic hydrogenation of 5-nitro-3-phenyl-1H-indazole to yield this compound. The key steps are:

  • Starting Material: 5-nitro-3-phenyl-1H-indazole
  • Catalyst: Palladium on activated carbon (10 wt%)
  • Solvent: Ethyl acetate
  • Conditions: Stirring under hydrogen atmosphere at ambient temperature for approximately 18 hours
  • Workup: Filtration through celite, solvent removal, and purification by silica gel chromatography (30–50% ethyl acetate/hexane)
  • Yield: Approximately 88%
  • Characterization: Melting point ~104°C; ¹H NMR and EI-MS confirm structure (molecular ion at m/z 209)

This method is efficient and widely used due to its straightforward reduction and high yield.

Cyclization of 2-Aminobenzonitrile Derivatives with Hydrazine

Another preparative approach involves the cyclization of substituted 2-aminobenzonitrile derivatives with hydrazine under acidic or neutral conditions to form the indazole core:

  • Starting Materials: 2-aminobenzonitrile derivatives bearing appropriate substituents for phenyl introduction
  • Reagents: Hydrazine hydrate
  • Conditions: Reflux in solvents such as dimethylformamide (DMF) or ethanol, temperatures ranging from 80°C to 120°C
  • Mechanism: Nucleophilic attack of hydrazine on the nitrile group followed by ring closure to form the indazole ring system
  • Advantages: Allows for structural diversity by varying substituents on the benzene ring before cyclization.

Industrial and Process Chemistry Considerations

Purification and Crystallization

Industrial preparation often involves purification steps such as slurry washing, recrystallization, and solvent exchange to obtain high-purity this compound:

  • Use of solvent mixtures (e.g., methanol/dichloromethane or acetonitrile/water) to remove impurities
  • Controlled temperature ranges (25–30°C) during crystallization to optimize crystal form and yield
  • Drying under vacuum to obtain the final solid product with high purity (>95%) as confirmed by HPLC and PXRD (Powder X-ray Diffraction).

Scale-Up Strategies

  • Continuous flow reactors and automated synthesis platforms are increasingly used to enhance reproducibility and yield at scale
  • Optimization of catalyst loading, solvent volume, and reaction time to minimize cost and environmental impact
  • Use of robust catalysts such as Pd/C for hydrogenation steps to facilitate catalyst recovery and reuse.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages References
Catalytic Hydrogenation 5-nitro-3-phenyl-1H-indazole Pd/C, H2 Ethyl acetate, RT, 18 h 88 High yield, mild conditions
Cyclization with Hydrazine 2-aminobenzonitrile derivatives Hydrazine hydrate DMF or EtOH, 80–120°C, reflux Moderate to high Flexible substituent introduction
Suzuki-Miyaura Coupling 3-bromo-1H-indazole Phenylboronic acid, Pd catalyst DMF/THF, 80–100°C Moderate to high Regioselective phenylation

Research Findings and Analytical Characterization

  • NMR Spectroscopy: ¹H NMR signals include aromatic protons (δ 6.5–8.0 ppm), amine protons (broad singlet around δ 5.5 ppm), and characteristic splitting patterns confirming substitution positions. ¹³C NMR shows aromatic carbons between δ 110–140 ppm.
  • Mass Spectrometry: Molecular ion peaks at m/z 209 (M⁺) confirm molecular weight and purity.
  • X-ray Crystallography: PXRD patterns confirm crystalline form and purity, useful in industrial batch quality control.
  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures is standard for purification.

Chemical Reactions Analysis

3-Phenyl-1H-indazol-5-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Phenyl-1H-indazol-5-amine has emerged as a promising scaffold for the development of new therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that these compounds can inhibit key kinases involved in cancer progression, such as RIP2 kinase and CHK1/CHK2, which are crucial for cell cycle regulation and DNA damage response. This inhibition leads to reduced cell proliferation in various cancer cell lines, including Hep-G2 (liver cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound AHep-G212.5Kinase inhibition
Compound BK5628.0Cell cycle arrest
Compound CA54915.0Apoptosis induction

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against fungal pathogens like Candida albicans. Studies revealed that certain derivatives of this compound demonstrated significant efficacy against both susceptible and resistant strains of C. glabrata, indicating its potential as a new class of antifungal agents .

Table 2: Antifungal Activity of 3-Phenyl-1H-Indazol-5-amines

CompoundStrain TestedMinimum Inhibitory Concentration (MIC)
Compound DC. albicans1 mM
Compound EC. glabrata (resistant)0.5 mM

Biological Research

In addition to its therapeutic applications, this compound serves as a valuable tool in biological research.

Mechanistic Studies

The compound's ability to modulate specific signaling pathways makes it an excellent candidate for studying cellular mechanisms related to cancer and inflammation. For example, it has been shown to influence the expression levels of proteins involved in apoptosis, such as MDM2, thereby providing insights into its potential role in cancer therapy .

Material Science

Beyond biological applications, there is growing interest in the use of this compound in material science.

Catalysis

The compound can serve as a catalyst or building block in the synthesis of novel materials due to its unique structural properties. Its ability to undergo various chemical reactions makes it suitable for developing new polymers or complex organic molecules .

Case Study 1: Development of Anticancer Agents

A recent study synthesized a series of 3-substituted indazole derivatives based on the structure of this compound, evaluating their anticancer activities against multiple tumor cell lines. The results indicated that specific substitutions at the phenyl ring significantly enhanced potency, highlighting the importance of structural modifications in drug design .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of various derivatives against Candida species. The study found that certain modifications led to increased efficacy against resistant strains, suggesting a pathway for developing next-generation antifungal therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

3-(2-Fluorophenyl)-1H-indazol-5-amine

  • Formula : C₁₃H₁₀FN₃
  • Molecular Weight : 227.24 g/mol
  • Key Differences: A fluorine atom is introduced at the ortho position of the phenyl group. Fluorine’s electronegativity enhances polarity and metabolic stability compared to the non-fluorinated analog .
  • Implications : Improved binding affinity in kinase inhibitors due to dipole interactions .

6-(Trifluoromethyl)-1H-indazol-5-amine

  • Formula : C₈H₆F₃N₃
  • Molecular Weight : 201.15 g/mol
  • Key Differences : A trifluoromethyl group replaces the phenyl at position 4. The electron-withdrawing CF₃ group increases lipophilicity (logP) but may reduce aqueous solubility .
  • Implications : Enhanced blood-brain barrier penetration for CNS-targeted therapies .

2-Phenyl-1H-benzo[d]imidazol-5-amine

  • Formula : C₁₃H₁₁N₃
  • Molecular Weight : 209.25 g/mol
  • Key Differences : Benzimidazole core (two nitrogens in the fused ring) vs. indazole. Altered hydrogen bonding and aromaticity affect target selectivity .

Substituent Variations

3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine

  • Formula : C₁₂H₁₅N₃
  • Molecular Weight : 201.27 g/mol
  • Key Differences: Pyrazole core with a phenylethyl group at N-1 and methyl at C-3. Non-fused structure reduces planarity, impacting protein binding .

1-(3-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine

  • Formula : C₁₈H₁₉N₅O₂
  • Molecular Weight : 337.38 g/mol
  • Key Differences : Nitro group at C-5 and tert-butylphenyl at N-1. Steric bulk and electron-withdrawing effects alter reactivity and pharmacokinetics .

Functional Group Reactivity

  • Amine Group at C-5 : Critical for forming conjugates (e.g., with pyrimidines or carbaldehydes) to enhance bioactivity. demonstrates its use in synthesizing anticancer agents via reactions with dichloropyrimidines .
  • Phenyl Group at C-3 : Facilitates π-π stacking interactions in kinase binding pockets. Fluorination (as in 3-(2-fluorophenyl)-indazol-5-amine) optimizes binding kinetics .

Comparative Data Table

Compound Name Core Structure Molecular Formula Substituents Key Properties
3-Phenyl-1H-indazol-5-amine Indazole C₁₃H₁₁N₃ Phenyl (C-3), NH₂ (C-5) Planar, moderate logP
3-(2-Fluorophenyl)-1H-indazol-5-amine Indazole C₁₃H₁₀FN₃ 2-Fluorophenyl (C-3), NH₂ (C-5) Enhanced polarity, kinase affinity
6-(Trifluoromethyl)-1H-indazol-5-amine Indazole C₈H₆F₃N₃ CF₃ (C-6), NH₂ (C-5) High lipophilicity, CNS potential
2-Phenyl-1H-benzimidazol-5-amine Benzimidazole C₁₃H₁₁N₃ Phenyl (C-2), NH₂ (C-5) Dual H-bonding, proton pump targets

Biological Activity

3-Phenyl-1H-indazol-5-amine (CAS No. 395099-05-5) is an organic compound belonging to the indazole class, characterized by a fused pyrazole and benzene ring structure. This compound has garnered attention in the biomedical field due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H11N3
  • Molecular Weight : 209.25 g/mol

The biological activity of this compound is primarily attributed to its role as a tyrosine-protein kinase inhibitor . This mechanism involves the phosphorylation of specific tyrosine residues on receptor cytoplasmic tails, creating docking sites for signal transducer and activator of transcription (STAT) proteins, which are crucial in various cellular signaling pathways related to cancer and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Several studies have evaluated its antiproliferative effects against various human cancer cell lines.

In Vitro Studies

Table 1 summarizes the antiproliferative activity of 3-Phenyl-1H-indazol-5-amines against different cancer cell lines:

Cell Line IC50 (µM) Reference
K562 (Leukemia)12.4
A549 (Lung Cancer)15.6
PC-3 (Prostate Cancer)18.9
HepG2 (Liver Cancer)14.7
MCF-7 (Breast Cancer)20.3

The compound demonstrated varying degrees of effectiveness across different cell lines, indicating its potential as a broad-spectrum anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 3-Phenyl-1H-indazol-5-amines have shown promising antimicrobial activity , particularly against Candida species.

Anticandidal Studies

Table 2 presents the anticandidal efficacy of various derivatives of 3-Phenyl-1H-indazol-5-amines:

Compound Strain Tested Minimum Inhibitory Concentration (MIC) (mM) Reference
10gC. albicans0.5
10aC. glabrata0.8
10cC. tropicalis0.6

These findings suggest that certain derivatives possess significant potential as new therapeutic agents against fungal infections.

Anti-inflammatory Activity

The anti-inflammatory properties of 3-Phenyl-1H-indazol-5-amines have also been investigated, with studies indicating their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study: In Vivo Models

In a recent study using murine models, treatment with 3-Phenyl-1H-indazol-5-amines resulted in a marked reduction in inflammatory markers compared to control groups . The results are summarized in Table 3:

Inflammatory Marker Control Group Level Treatment Group Level
TNF-alpha150 pg/mL80 pg/mL
IL-6120 pg/mL60 pg/mL
COX ActivityHighReduced

This indicates the compound's potential in managing inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenyl-1H-indazol-5-amine, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as condensation reactions under reflux conditions. For example, sodium acetate in acetic acid can facilitate cyclization of intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with aldehyde precursors . Purification via recrystallization from DMF/acetic acid mixtures improves crystallinity and purity. Monitoring reaction progress using TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and tautomeric forms, as demonstrated for triazole analogs .
  • NMR : 1H/13C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and NH2 groups (δ 4.5–5.5 ppm). 2D NMR (COSY, HSQC) clarifies spin-spin coupling in the indazole core .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 210.103).

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :

  • Use polar aprotic solvents (DMF, DMSO) for stock solutions, diluted in assay buffers (PBS, pH 7.4).
  • Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) enhance aqueous solubility without disrupting biological activity .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., α-glucosidase). The indazole core may form π-π interactions with aromatic residues in active sites .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM/PBSA).

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Dose-response profiling : Test across a wide concentration range (nM–mM) to identify off-target effects.
  • Enzymatic assays : Compare inhibition kinetics (IC50) under standardized conditions (pH, temperature) .
  • Cell-line specificity : Use panels of cancer (e.g., MCF-7, HepG2) and bacterial strains (e.g., S. aureus, E. coli) to assess selectivity .

Q. How can researchers determine the dominant tautomeric form of this compound in solution?

  • Methodological Answer :

  • X-ray crystallography : Resolves solid-state tautomers (e.g., 1H vs. 2H indazole forms) via electron density maps .
  • VT-NMR : Variable-temperature NMR detects equilibrium shifts; NH proton signals broaden at higher temperatures due to tautomer interconversion .

Q. What methods identify and quantify synthetic impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD/MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities. Compare retention times and UV spectra to reference standards .
  • ICP-MS : Detects heavy metal catalysts (e.g., Pd, Cu) below ppm levels .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

  • Methodological Answer :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO2, -Br) at C5 to enhance electrophilic reactivity. Fluorine at C7 improves metabolic stability .
  • Heterocyclic fusion : Replace the phenyl ring with pyridine to modulate solubility and target affinity .

Properties

IUPAC Name

3-phenyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBJHQPTGMYKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626016
Record name 3-Phenyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395099-05-5
Record name 3-Phenyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-3-phenyl-1H-indazole can be obtained as described in Example 4 from 5 g of 5-nitro-3-phenyl-1H-indazole, 75 ml of ethanol, 77.5 g of ferrous sulfate, 65 ml of water and 50 ml of 32% aqueous ammonia. 2.1 g of 5-amino-3-phenyl-1H-indazole are thus obtained in the form of a white powder melting at 62° C.
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate
Quantity
77.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A suspension of 5-nitro-3-phenyl-1H-indazole (0.239 g, 1.0 mmol) and palladium (10 wt % on activated carbon, 30 mg) in ethyl acetate (10 mL) was stirred under hydrogen at ambient temperature for 18 hours. It was filtered with celite and washed with ethyl acetate. The filtrate was concentrated and the residue was then purified by chromatography (SiO2, 30–50% ethyl acetate/hexane) to provide the title compound (0.184 g, 88% yield): mp 104° C.; 1H NMR (CDCl3) δ 10.40 (br s, 1H), 7.94 (d, 2H), 7.51 (m, 2H), 7.20–7.42 (m, 3H), 6.90 (m, 1H), 3.6 (br, 2H); EI-MS (m/z) 209 [M]+.
Quantity
0.239 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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